molecular formula C23H24FN5O2 B2612910 N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide CAS No. 1251696-55-5

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

Cat. No.: B2612910
CAS No.: 1251696-55-5
M. Wt: 421.476
InChI Key: NDXZXZRXVUSPHN-UHFFFAOYSA-N
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Description

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a synthetic chemical compound with a molecular formula of C23H24FN5O2 and a molecular weight of 421.5 g/mol . This meticulously synthesized reagent features a complex structure that incorporates several pharmacologically significant motifs, including a 1,2,3-triazole ring, a piperidine core, and a fluorinated benzamide group. Its molecular structure is represented by the SMILES notation: CCc1cccc(c1)n1nnc(c1)C(=O)N1CCC(CC1)NC(=O)c1cccc(c1)F . The integration of the 1,2,3-triazole scaffold is of particular interest in medicinal chemistry. Triazole-containing compounds are widely researched due to their diverse biological activities and presence in several therapeutic agents . Similarly, the benzamide moiety is a recognized pharmacophore in patented compounds investigated for a range of neurological disorders . This combination makes the compound a valuable chemical tool for researchers exploring new chemical entities in areas such as neuroscience and drug discovery. The specific placement of the fluorine atom on the benzamide ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in lead optimization studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, refer to the relevant Material Safety Data Sheet (MSDS) and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXZXZRXVUSPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a complex organic compound that integrates a triazole ring and a piperidine moiety. Its unique molecular architecture suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20FN5O\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{5}\text{O}

This structure incorporates:

  • A triazole ring known for its diverse biological activities.
  • A piperidine group which often enhances bioactivity.
  • A 3-fluorobenzamide moiety that may contribute to its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds featuring triazole and benzamide functionalities. For instance:

  • In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for some derivatives ranged from 0.04 to 1.5 μM, indicating potent activity against these cancer types .
CompoundCell LineIC50 (μM)
Compound AMCF-70.046
Compound BHepG20.065
This compoundTBDTBD

The proposed mechanisms of action for compounds similar to this compound include:

  • Inhibition of key enzymes : Compounds have been shown to inhibit enzymes such as LSD1 (lysine-specific demethylase 1), which plays a role in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and benzamide components significantly affect biological activity:

  • Substitutions on the triazole ring can enhance potency against specific targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives, where one compound demonstrated an increased apoptotic effect on MCF-7 cells. The treatment resulted in a substantial increase in early and late apoptotic cells compared to control groups .

Results Summary

The following table summarizes findings from various studies regarding the biological activity of related compounds:

Study ReferenceCompoundActivityIC50 (μM)
Triazole Derivative AAnticancer0.046
Triazole Derivative BLSD1 Inhibition0.065
Benzamide Derivative CEnzyme InhibitionTBD

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

The 3-fluorobenzamide group in the target compound is structurally analogous to fluorinated benzamides in other molecules:

  • N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide () :
    • Differs in fluorine substitution (2-fluoro vs. 3-fluoro on benzamide) and the presence of a pyrazole substituent.
    • The difluorophenyl group may enhance binding selectivity compared to the ethylphenyl group in the target compound .
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Fluorine is present at the ortho position on the benzamide, which could reduce steric hindrance compared to the meta position in the target compound .

Heterocyclic Core Structures

  • Triazole vs. Pyrazole/Pyrimidine: The target’s 1,2,3-triazole core contrasts with pyrazolo[3,4-d]pyrimidine () or pyrazole () cores in analogs. Pyrazole-containing compounds (e.g., ) may exhibit stronger π-π stacking interactions due to aromaticity, whereas triazoles offer distinct hydrogen-bonding geometries .

Piperidine vs. Piperazine Moieties

  • Piperidine in Target vs. Piperazine in :
    • Piperidine (one nitrogen) in the target compound may confer different basicity and solubility compared to piperazine (two nitrogens) in compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (). Piperazine derivatives often exhibit higher water solubility .

Substituent Effects on Physicochemical Properties

  • 4-Ethylphenyl vs. Trifluoromethylphenyl () :
    • The ethyl group in the target compound increases lipophilicity (logP), whereas trifluoromethyl groups in analogs () enhance electronegativity and metabolic stability .
  • Fluorine Position on Benzamide :
    • Meta-fluorine (target) may optimize steric and electronic interactions compared to ortho- or para-positions in analogs .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycle Aromatic Substituents Piperidine/Piperazine Molecular Weight (g/mol) Reference
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide (Target) 1,2,3-Triazole 4-ethylphenyl, 3-fluorobenzamide Piperidine ~450 (calculated) -
N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide Pyrazole 3,4-difluorophenyl, 2-fluorobenzamide Piperidine Not reported
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Piperazine 3-(trifluoromethyl)phenyl Piperazine 468.2
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine 3-fluorophenyl, 2-fluorobenzamide None 589.1

Table 2: Inferred Molecular Properties

Property Target Compound Compound Compound
logP (Lipophilicity) High (due to ethyl) Moderate (difluorophenyl) Moderate (trifluoromethyl)
Hydrogen Bond Acceptors 6 7 5
Water Solubility Low Moderate High (piperazine)

Q & A

Basic: What synthetic pathways are commonly used to prepare N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide?

The synthesis typically involves multi-step reactions, including:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as seen in analogous triazole-carboxamide syntheses .
  • Piperidine Functionalization : Coupling of the triazole-carbonyl group to piperidin-4-yl intermediates via amide bond formation using reagents like HATU or EDC/HOBt .
  • Benzamide Condensation : Final step involves reacting 3-fluorobenzoic acid derivatives (e.g., activated esters or acid chlorides) with the piperidine intermediate under basic conditions (e.g., DIPEA in DMF) .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: What safety precautions are critical when handling this compound?

Based on structural analogs:

  • Hazard Classification : Classified under GHS as acute toxicity (oral), skin corrosion/irritation, and respiratory irritation .
  • Protective Measures :
    • PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator to avoid inhalation of aerosols .
    • Ventilation : Use fume hoods for weighing and reactions to minimize exposure to dust .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized during the triazole-carbonyl-piperidine coupling step?

  • Catalyst Screening : Test Cu(I) catalysts (e.g., CuBr·SMe₂) for regioselective triazole formation, as non-catalyzed routes may produce isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving coupling efficiency .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation (if using 3-fluorobenzoyl chloride) to minimize side reactions .
  • Real-Time Monitoring : Use TLC (silica, UV visualization) or LC-MS to track reaction progress and adjust stoichiometry .

Advanced: What analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to verify triazole (δ 7.5–8.5 ppm for aromatic protons), piperidine (δ 2.5–3.5 ppm for CH₂ groups), and benzamide (δ 165–170 ppm for carbonyl) .
    • HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., C₂₄H₂₄FN₅O₂) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to detect impurities <0.5% .
    • Elemental Analysis : Match experimental C/H/N values with theoretical calculations (e.g., ±0.3% tolerance) .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation products using LC-MS .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

  • Intermediate Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling .
  • Exothermic Reactions : Use jacketed reactors with temperature control for steps like acyl chloride formation .
  • Solvent Recovery : Implement distillation systems to recycle DMF or ACN, reducing waste .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs) based on the triazole-piperidine scaffold .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants or logP calculations .
  • MD Simulations : Assess conformational stability of the benzamide moiety in aqueous vs. lipid environments .

Advanced: What strategies mitigate contradictions in biological assay results for this compound?

  • Assay Validation :
    • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to confirm assay reliability .
    • Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) to identify off-target effects .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cell-based viability assays (e.g., MTT) .

Basic: What solvents and storage conditions are recommended for long-term stability?

  • Storage : –20°C in amber vials under argon to prevent oxidation and moisture uptake .
  • Solubility : DMSO (≥10 mg/mL) for stock solutions; avoid repeated freeze-thaw cycles .

Advanced: How can metabolic pathways be predicted for this compound?

  • In Silico Tools : Use MetaSite or GLORYx to identify likely Phase I (oxidation at piperidine) and Phase II (glucuronidation of benzamide) metabolites .
  • In Vitro Studies : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF for hydroxylated or defluorinated products .

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